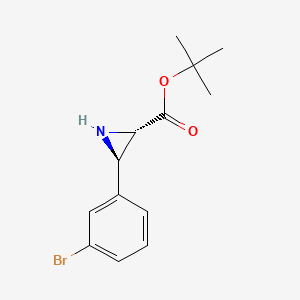

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

Descripción general

Descripción

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate: is an organic compound that features an aziridine ring, a tert-butyl ester group, and a bromophenyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-bromophenyl)-2-aziridinecarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or other bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced aziridine derivatives.

Substitution: Formation of substituted aziridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Building Block for Drug Synthesis

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate serves as a versatile building block in the synthesis of various pharmaceuticals. Its aziridine structure is crucial for creating chiral intermediates used in the production of bioactive compounds. For instance, aziridines are often employed in the synthesis of α-amino acids, which are fundamental components in many drugs .

Biological Activity

Preliminary studies indicate that compounds with aziridine structures exhibit diverse biological activities. Research has shown that this compound may interact with biological macromolecules such as proteins and nucleic acids, suggesting potential therapeutic effects. Investigations into its interactions with specific enzymes or receptors could provide insights into its mechanism of action and therapeutic viability.

Organic Synthesis

Chiral Synthesis

The compound is valuable in asymmetric synthesis due to its chiral nature. It can be utilized in reactions such as the aza-Darzens reaction, which produces optically active aziridines. These aziridines can serve as intermediates for synthesizing complex organic molecules, including polymers and other nitrogen-containing compounds .

Synthesis of Complex Molecules

The unique properties of this compound facilitate the synthesis of various complex organic molecules. For example, it can be transformed through ring-opening reactions to yield sp^3-rich nitrogen-containing compounds, which are essential in medicinal chemistry .

Case Study 1: Synthesis of α-Amino Acids

A study demonstrated the use of this compound as an intermediate in synthesizing α-amino acids. The aziridine was subjected to nucleophilic attack by amines, leading to the formation of valuable amino acid derivatives with high yields and selectivity .

Case Study 2: Interaction Studies

Research focused on the interaction of this compound with various enzymes revealed its potential as a selective inhibitor. The compound was found to inhibit specific proteases involved in disease pathways, highlighting its therapeutic potential .

Mecanismo De Acción

The mechanism of action of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate involves its interaction with molecular targets through its aziridine ring. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can affect molecular pathways and cellular processes, contributing to the compound’s biological activity.

Comparación Con Compuestos Similares

- tert-butyl 3-phenylaziridine-2-carboxylate

- tert-butyl 3-(4-bromophenyl)-aziridine-2-carboxylate

- tert-butyl 3-(2-bromophenyl)-aziridine-2-carboxylate

Comparison:

- Structural Differences: The position of the bromine atom on the phenyl ring can influence the compound’s reactivity and properties.

- Reactivity: The presence and position of the bromine atom can affect the compound’s ability to undergo substitution reactions.

- Applications: While similar compounds may have overlapping applications, the specific structure of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate can make it more suitable for certain reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is a compound belonging to the aziridine family, which has garnered attention due to its unique structural properties and potential biological activities. Aziridines, characterized by their three-membered nitrogen-containing rings, exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to the reactivity of its aziridine ring. The strained three-membered ring structure is highly reactive and can interact with nucleophiles such as proteins and nucleic acids, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or disrupt cellular processes, making aziridines valuable in medicinal chemistry for drug development.

Key Mechanisms:

- Covalent Bond Formation: The aziridine ring can react with nucleophiles in biological systems, forming stable covalent bonds that alter the function of target biomolecules.

- Enzyme Inhibition: By modifying active sites on enzymes, aziridines can act as inhibitors, potentially leading to therapeutic effects against diseases such as cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that aziridines possess antimicrobial properties against various pathogens. The compound's ability to form covalent bonds may enhance its efficacy against bacteria and fungi.

- Anticancer Properties: Aziridines have been investigated for their potential anticancer effects. The compound may induce apoptosis in cancer cells by disrupting critical cellular processes through its reactive aziridine structure.

- Potential Antiviral Effects: Some studies indicate that aziridines could inhibit viral replication by interfering with viral proteins or cellular pathways essential for viral life cycles.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Aziridine Ring: The initial step often includes the reaction of a suitable precursor with a nitrogen source under conditions that favor aziridination.

- Functionalization: Subsequent reactions may introduce the tert-butyl and bromophenyl groups, enhancing the compound's biological properties .

Case Studies

Several studies have explored the biological activity of related aziridine compounds, providing insights into their potential applications:

- Study on Antimicrobial Activity: A series of aziridine derivatives were tested against common bacterial strains, showing promising results in inhibiting growth at low concentrations.

- Anticancer Research: In vitro studies indicated that certain aziridine derivatives could significantly reduce cell viability in various cancer cell lines by inducing apoptosis through DNA damage mechanisms.

Data Table: Biological Activities of Aziridine Derivatives

| Compound Name | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Covalent modification | |

| trans-tert-butyl 3-(4-chlorophenyl)-aziridine-2-carboxylate | Anticancer | Apoptosis induction | |

| tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate | Antiviral | Viral protein inhibition |

Propiedades

IUPAC Name |

tert-butyl (2S,3S)-3-(3-bromophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQXUJINCDLMHK-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.